molecular formula C19H29N3O B5728230 N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide

N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B5728230
M. Wt: 315.5 g/mol
InChI Key: ZCLFJJQNHYAHOK-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide is a chemical compound with the molecular formula C19H29N3O It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide typically involves the reaction of a piperazine derivative with a suitable carboxylic acid or its derivative. One common method is the reaction of N-cyclohexylpiperazine with 2,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
  • N-cyclohexyl-4-(2,5-dimethylphenyl)sulfonylpiperazine-1-carboxamide

Uniqueness

N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the carboxamide group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other piperazine derivatives.

Properties

IUPAC Name

N-cyclohexyl-4-(2,5-dimethylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-15-8-9-16(2)18(14-15)21-10-12-22(13-11-21)19(23)20-17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLFJJQNHYAHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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